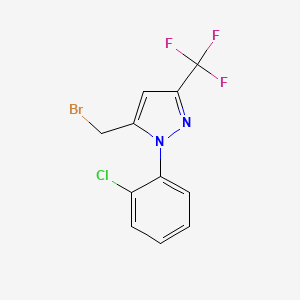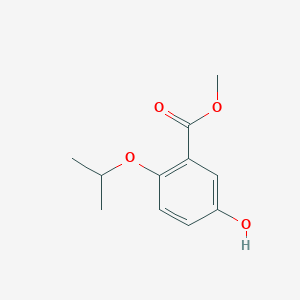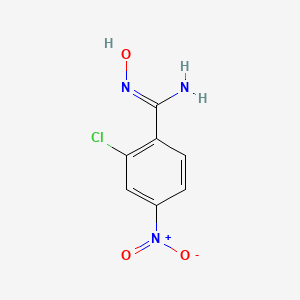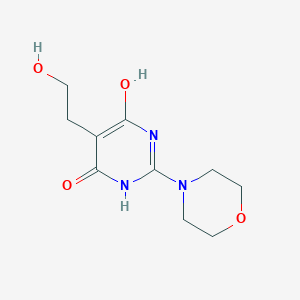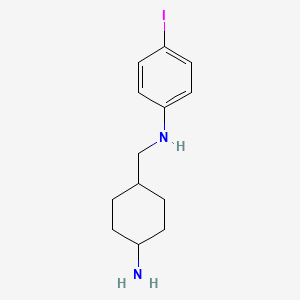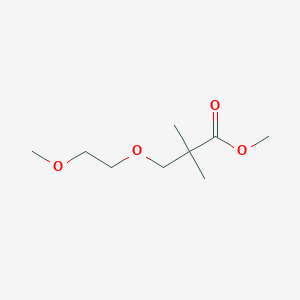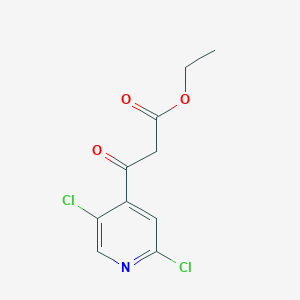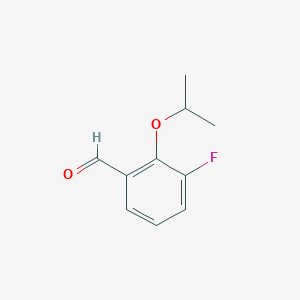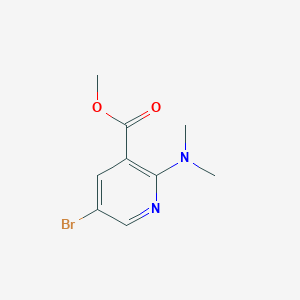
Methyl 5-bromo-2-(dimethylamino)nicotinate
Übersicht
Beschreibung
“Methyl 5-bromo-2-(dimethylamino)nicotinate” is a chemical compound with the molecular formula C9H11BrN2O2 . It has a molecular weight of 259.10 g/mol .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-2-(dimethylamino)nicotinate” includes a pyridine ring with a bromine atom at the 5th position, a dimethylamino group at the 2nd position, and a methyl ester group at the 3rd position . The InChI code for this compound isInChI=1S/C9H11BrN2O2/c1-12(2)8-7(9(13)14-3)4-6(10)5-11-8/h4-5H,1-3H3 . Physical And Chemical Properties Analysis
“Methyl 5-bromo-2-(dimethylamino)nicotinate” has several computed properties. It has a molecular weight of 259.10 g/mol, an XLogP3-AA of 1.9, and a topological polar surface area of 42.4 Ų . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 258.00039 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
Synthesis of N-methylated amino acids : Methyl 5-bromo-2-(dimethylamino)nicotinate related reagent, BroP (bromo tris(dimethylamino) phosphonium hexafluorophosphate), is particularly effective for coupling N-methylated amino acids, demonstrating stability and high yields with minimal epimerization (Coste, Dufour, Pantaloni, & Castro, 1990).
Enzyme Binding Studies : Reduced nicotinamide adenine dinucleotide analogues, including those substituted with bromo and dimethylamino groups, have been synthesized and studied for their interactions with various enzymes. These analogues showed different rotational preferences about the adenine glycosyl bond based on the substituent, impacting their enzyme binding (Lappi, Evans, & Kaplan, 1980).
Crystal Structure Analysis : Studies have been conducted on compounds with bromo and dimethylamino substituents, such as 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, to understand their crystal structure and molecular interactions (Jabri et al., 2020).
Nicotinic Acid Preparation : Research includes the preparation of deuterium-labeled nicotinic acid from methyl 5-bromonicotinate, highlighting its application in labeled compound synthesis (Clark, 1976).
Medicinal Chemistry and Pharmacology
Antibacterial Activity : Synthesis and evaluation of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, starting from 2-bromo-nicotinamides, demonstrated significant antibacterial activity, showcasing the potential of these compounds in developing new antibacterial agents (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).
DNA Damage Repair Stimulation : Nicotinamide, a related compound, has been shown to stimulate DNA repair in human lymphocytes when exposed to DNA-damaging agents, highlighting its potential role in mitigating DNA damage (Berger & Sikorski, 1980).
Apoptosis Induction : Studies have identified certain chromene derivatives, starting from methyl 5-bromo-nicotinate, as potent apoptosis inducers in cancer cells, pointing towards their potential application in cancer therapy (Kemnitzer et al., 2004).
Material Science and Nanotechnology
- Membrane Fabrication : Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate, a related compound, has been used as a green solvent in the fabrication of poly(vinylidine fluoride) hollow fiber membranes, demonstrating its utility in advanced material synthesis (Hassankiadeh et al., 2015).
Biochemistry and Molecular Biology
- Electrochemical Analysis : A phenothiazine derivative, closely related to methyl 5-bromo-2-(dimethylamino)nicotinate, has been used in the electrocatalytic oxidation of reduced nicotinamide adenine dinucleotide, indicating its role in biochemical analysis (Persson, 1990).
Eigenschaften
IUPAC Name |
methyl 5-bromo-2-(dimethylamino)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-12(2)8-7(9(13)14-3)4-6(10)5-11-8/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPCDQBNJWOEKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301207967 | |
| Record name | Methyl 5-bromo-2-(dimethylamino)-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301207967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-(dimethylamino)nicotinate | |
CAS RN |
1220419-54-4 | |
| Record name | Methyl 5-bromo-2-(dimethylamino)-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220419-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2-(dimethylamino)-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301207967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



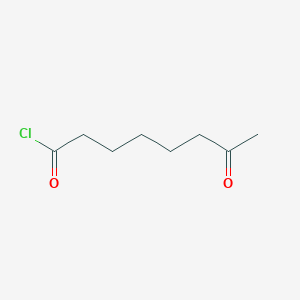

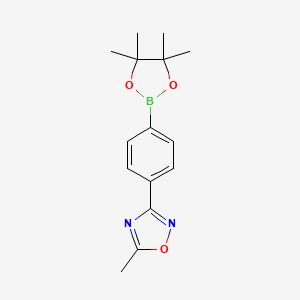
amine](/img/structure/B1397755.png)
